molecular formula C7H4ClF3O2S B2498916 5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride CAS No. 1780465-63-5

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride

Cat. No. B2498916
CAS RN: 1780465-63-5
M. Wt: 244.61
InChI Key: WBBRFBYUCDBVBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride (DFMFSCl) is a chemical compound that has been used in a variety of scientific research applications. This compound has a wide range of uses due to its unique properties, which include its high solubility in water and its ability to form stable complexes with other molecules.

Scientific Research Applications

Activation of Hydroxyl Groups in Polymeric Carriers

5-(Difluoromethyl)-2-fluorobenzenesulfonyl chloride, related to 4-fluorobenzenesulfonyl chloride, shows potential in activating hydroxyl groups of polymeric carriers. This can lead to the covalent attachment of biologicals like enzymes and antibodies to various solid supports, retaining their biological functions. Such applications are critical in therapeutic settings, such as for bioselective separation of human lymphocyte subsets or tumor cells from bone marrow (Chang et al., 1992).

Novel Synthesis Techniques

The compound is integral in novel synthesis techniques. For instance, it's involved in the synthesis of key intermediates for the preparation of pesticides. These techniques often involve complex reactions like chlorosulfonation, demonstrating the compound's versatility in chemical synthesis (Xiao-hua Du et al., 2005).

Synthetic Utility in Organic Chemistry

Its isomers play a significant role in organic chemistry. For example, various fluoronitrobenzenesulfonyl chlorides, which are structurally related, are synthesized from difluoronitrobenzenes. These compounds are essential in the regioselective reaction with phenylmethanethiol, leading to high-yield production of sulfonyl chlorides. Such compounds have extensive applications in synthesizing organic compounds with specific functional groups (Sergey Zhersh et al., 2010).

Electrostatic Activation in Chemical Reactions

Compounds like 4-fluorobenzenesulfonyl chloride, closely related to this compound, are used for electrostatic activation in chemical reactions. This activation facilitates S N Ar reactions under mild conditions, highlighting its significance in modifying reactivity and broadening the scope of potential chemical transformations (R. Weiss et al., 2001).

Protein Studies Using Fluorine Nuclear Magnetic Resonance

In biochemistry, related compounds like p-fluorobenzenesulfonyl chloride are used to modify protein side chains. This modification allows for the analysis of proteins using fluorine nuclear magnetic resonance, providing insights into protein structure and function (T. Liao et al., 1985).

Safety and Hazards

The safety data sheet for a similar compound, dichloromethane, mentions that it causes skin irritation, serious eye irritation, may cause drowsiness or dizziness, and is suspected of causing cancer .

properties

IUPAC Name

5-(difluoromethyl)-2-fluorobenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3O2S/c8-14(12,13)6-3-4(7(10)11)1-2-5(6)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBBRFBYUCDBVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)S(=O)(=O)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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